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Compound of Interest

Compound Name: 4-(2-Bromoethyl)tetrahydropyran

Cat. No.: B1291720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed experimental procedure for the synthesis of 4-(2-

aminoethyl)tetrahydropyran, a valuable building block in medicinal chemistry and drug

development. The synthesis is a robust two-step process commencing with the commercially

available (tetrahydro-2H-pyran-4-yl)methanol. The procedure first involves the conversion of

the starting alcohol to the corresponding tosylate, followed by a nucleophilic substitution with

cyanide to yield the key intermediate, 2-(tetrahydro-2H-pyran-4-yl)acetonitrile. Subsequent

reduction of the nitrile functionality affords the target primary amine. This protocol provides

detailed methodologies, reagent specifications, and purification techniques.

Introduction
The tetrahydropyran moiety is a privileged scaffold found in numerous biologically active

molecules and approved pharmaceuticals. Its incorporation can favorably modulate

physicochemical properties such as solubility and metabolic stability. 4-(2-

aminoethyl)tetrahydropyran, with its primary amine handle, serves as a versatile synthon for

the introduction of the tetrahydropyran motif in the synthesis of novel chemical entities. This

application note outlines a reliable and scalable procedure for its preparation.
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Caption: Overall synthetic workflow for 4-(2-aminoethyl)tetrahydropyran.

Experimental Protocols
Step 1: Synthesis of (Tetrahydro-2H-pyran-4-yl)methyl 4-
methylbenzenesulfonate
This procedure details the tosylation of (tetrahydro-2H-pyran-4-yl)methanol to activate the

hydroxyl group for subsequent nucleophilic substitution.

Materials:

(Tetrahydro-2H-pyran-4-yl)methanol

p-Toluenesulfonyl chloride (TsCl)

Triethylamine (Et3N)

4-Dimethylaminopyridine (DMAP)

Dichloromethane (CH2Cl2), anhydrous

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Round-bottom flask

Magnetic stirrer
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Ice bath

Separatory funnel

Rotary evaporator

Procedure:

To a stirred solution of (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq.) in anhydrous

dichloromethane (CH2Cl2) in a round-bottom flask under an inert atmosphere (e.g., nitrogen

or argon), add triethylamine (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (0.1

eq.).

Cool the reaction mixture to 0 °C using an ice bath.

Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature

remains below 5 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated

aqueous NaHCO3, and brine.

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under

reduced pressure to afford the crude product.

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to yield (tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate as a

white solid or colorless oil.

Step 2: Synthesis of 2-(Tetrahydro-2H-pyran-4-
yl)acetonitrile
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This step involves the nucleophilic displacement of the tosylate group with sodium cyanide.

Materials:

(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

Sodium cyanide (NaCN)

Dimethyl sulfoxide (DMSO), anhydrous

Deionized water

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Round-bottom flask

Magnetic stirrer

Heating mantle with temperature control

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve (tetrahydro-2H-pyran-4-yl)methyl 4-

methylbenzenesulfonate (1.0 eq.) in anhydrous DMSO.

Add sodium cyanide (1.5 eq.) to the solution. Caution: Sodium cyanide is highly toxic.

Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into a separatory

funnel containing water.

Extract the aqueous layer with ethyl acetate (3 x).

Combine the organic extracts and wash with brine.

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to give 2-(tetrahydro-2H-pyran-4-yl)acetonitrile.

Step 3: Synthesis of 4-(2-Aminoethyl)tetrahydropyran
This final step is the reduction of the nitrile intermediate to the target primary amine using

lithium aluminum hydride.

Materials:

2-(Tetrahydro-2H-pyran-4-yl)acetonitrile

Lithium aluminum hydride (LiAlH4)

Tetrahydrofuran (THF), anhydrous

Deionized water

15% Aqueous sodium hydroxide (NaOH) solution

Anhydrous sodium sulfate (Na2SO4)

Round-bottom flask

Magnetic stirrer

Reflux condenser

Ice bath
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Dropping funnel

Büchner funnel and filter paper

Rotary evaporator

Procedure:

In a dry round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride

(2.0-3.0 eq.) in anhydrous THF. Caution: LiAlH4 reacts violently with water. Ensure all

glassware is scrupulously dry.

Cool the suspension to 0 °C in an ice bath.

Dissolve 2-(tetrahydro-2H-pyran-4-yl)acetonitrile (1.0 eq.) in anhydrous THF and add it

dropwise to the LiAlH4 suspension via a dropping funnel.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for 2-4 hours.

Monitor the reaction by TLC.

Upon completion, cool the reaction mixture to 0 °C.

Carefully quench the reaction by the sequential dropwise addition of:

Water (x mL, where x is the mass of LiAlH4 in grams)

15% aqueous NaOH (x mL)

Water (3x mL)

A granular precipitate should form. Stir the resulting slurry at room temperature for 30

minutes.

Filter the slurry through a pad of Celite or anhydrous Na2SO4 and wash the filter cake

thoroughly with THF or ethyl acetate.
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Combine the filtrate and washings and concentrate under reduced pressure to yield the

crude 4-(2-aminoethyl)tetrahydropyran.

The product can be further purified by distillation under reduced pressure if necessary.

Data Presentation
The following tables summarize the key reagents and expected outcomes for the synthesis.

Table 1: Reagents and Stoichiometry

Step
Starting
Material

Reagent
1

Reagent
2

Reagent
3

Solvent

Molar
Ratio
(SM:R1:R
2:R3)

1

(Tetrahydro

-2H-pyran-

4-

yl)methano

l

p-

Toluenesulf

onyl

chloride

Triethylami

ne
DMAP CH2Cl2

1 : 1.2 : 1.5

: 0.1

2

(Tetrahydro

-2H-pyran-

4-yl)methyl

4-

methylbenz

enesulfona

te

Sodium

cyanide
- - DMSO 1 : 1.5

3

2-

(Tetrahydro

-2H-pyran-

4-

yl)acetonitri

le

Lithium

aluminum

hydride

- - THF 1 : 2.5

Table 2: Product Characterization and Expected Yields
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Step
Product
Name

Molecular
Formula

Molecular
Weight (
g/mol )

Typical
Yield (%)

Appearance

1

(Tetrahydro-

2H-pyran-4-

yl)methyl 4-

methylbenze

nesulfonate

C13H18O4S 270.34 85-95
White solid or

colorless oil

2

2-

(Tetrahydro-

2H-pyran-4-

yl)acetonitrile

C7H11NO 125.17 70-85

Colorless to

pale yellow

oil

3

4-(2-

Aminoethyl)te

trahydropyran

C7H15NO 129.20 75-90 Colorless oil

Logical Workflow Diagram
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Step 1: Tosylation

Step 2: Cyanation

Step 3: Reduction

Dissolve (Tetrahydro-2H-pyran-4-yl)methanol
in CH2Cl2 with Et3N and DMAP

Cool to 0°C

Add TsCl

Stir at rt

Work-up and Purification

Dissolve Tosylate
in DMSO

Add NaCN

Heat to 60-70°C

Work-up and Purification

Suspend LiAlH4 in THF
and cool to 0°C

Add Nitrile solution

Reflux

Quench and Work-up

End Product:
4-(2-Aminoethyl)tetrahydropyran

Start:
(Tetrahydro-2H-pyran-4-yl)methanol

Click to download full resolution via product page

Caption: Detailed experimental workflow for the synthesis of 4-(2-aminoethyl)tetrahydropyran.
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To cite this document: BenchChem. [Synthesis of 4-(2-aminoethyl)tetrahydropyran: An
Application Note and Detailed Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1291720#experimental-procedure-for-the-synthesis-
of-4-2-aminoethyl-tetrahydropyran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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